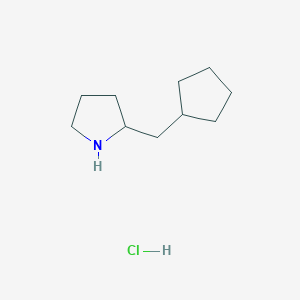

2-(Cyclopentylmethyl)pyrrolidine hydrochloride

Beschreibung

2-(Cyclopentylmethyl)pyrrolidine hydrochloride is a pyrrolidine derivative featuring a cyclopentylmethyl substituent at the 2-position of the pyrrolidine ring. Pyrrolidine derivatives are widely explored in medicinal and synthetic chemistry due to their versatility as building blocks, chiral auxiliaries, or bioactive agents. The cyclopentylmethyl group likely enhances lipophilicity, influencing solubility, membrane permeability, and interactions with biological targets.

Eigenschaften

IUPAC Name |

2-(cyclopentylmethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N.ClH/c1-2-5-9(4-1)8-10-6-3-7-11-10;/h9-11H,1-8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIVUOCTVOVLKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2CCCN2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylmethyl)pyrrolidine hydrochloride involves the reaction of cyclopentylmethyl bromide with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for 2-(Cyclopentylmethyl)pyrrolidine hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and solvents but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclopentylmethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles to form substituted pyrrolidine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

2-(Cyclopentylmethyl)pyrrolidine hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various reactions, including:

- Oxidation : Producing ketones or carboxylic acids.

- Reduction : Leading to amines or alcohols.

- Substitution : Generating substituted pyrrolidine derivatives.

This versatility makes it a key building block in organic chemistry and pharmaceutical development.

Biology

Research indicates that this compound may modulate biological pathways through its interactions with specific molecular targets. Notable areas of investigation include:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, influencing metabolic processes.

- Receptor Binding : It interacts with neurotransmitter receptors, potentially affecting physiological responses and signaling pathways.

Case Study: Enzyme Interaction

In laboratory studies, 2-(Cyclopentylmethyl)pyrrolidine hydrochloride was tested for its ability to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Preliminary results suggest that this compound can modulate enzyme activity, impacting drug efficacy and safety profiles.

Case Study: Neurotrophic Activity

In vitro studies have examined the neurotrophic effects of pyrrolidine derivatives on rat cortical neurons. These studies indicated that certain derivatives enhanced neuronal growth and survival, suggesting that 2-(Cyclopentylmethyl)pyrrolidine hydrochloride may also exhibit neuroprotective properties.

Medicine

The compound is being explored for its potential therapeutic applications. Its unique structure may confer distinct pharmacological properties compared to other pyrrolidine derivatives. Areas of interest include:

- Neuroprotective Effects : Potential applications in neurodegenerative diseases due to its interaction with neuronal pathways.

- Antimicrobial Properties : Related compounds have demonstrated antimicrobial activities, warranting further investigation into the antimicrobial potential of this compound.

Wirkmechanismus

The mechanism of action of 2-(Cyclopentylmethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2.1 Structural Analogues and Substitution Patterns

The table below compares key structural and functional attributes of 2-(cyclopentylmethyl)pyrrolidine hydrochloride with related compounds:

2.2 Key Differences and Implications

Lipophilicity and Solubility :

- The cyclopentylmethyl group in the target compound likely increases lipophilicity compared to shorter-chain analogs (e.g., 1-(2-chloroethyl)pyrrolidine HCl). However, it is less lipophilic than the cyclopentylethyl analog (MW 203.75) .

- Aromatic substituents (e.g., phenyl in Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate HCl) enhance π-π stacking but reduce aqueous solubility .

- Synthetic Complexity: Compounds like 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine HCl require multi-step synthesis with amino-protection strategies, increasing production costs . In contrast, 2-(cyclopentylmethyl)pyrrolidine HCl may involve simpler alkylation steps.

- Functional Group Reactivity: Esters (e.g., Ethyl Pyrrolidine-2-Carboxylate HCl) are prone to hydrolysis, limiting stability in biological systems . The target compound’s lack of hydrolyzable groups suggests improved stability.

- The cyclopentylmethyl group may modulate interactions with hydrophobic enzyme pockets or membranes.

Biologische Aktivität

2-(Cyclopentylmethyl)pyrrolidine hydrochloride is a chemical compound characterized by its unique cyclopentylmethyl group attached to a pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it a subject of interest in pharmaceutical research and development. The compound is primarily studied for its potential interactions with various biological pathways and receptors.

- Molecular Formula : CHClN

- Molecular Weight : Approximately 189.73 g/mol

- Appearance : White to off-white powder, soluble in water due to the hydrochloride form.

The biological activity of 2-(Cyclopentylmethyl)pyrrolidine hydrochloride is believed to involve its interaction with specific receptors and enzymes, modulating various biological pathways. Notably, studies have indicated its potential binding affinity to neurotransmitter receptors, which may influence neuroactive effects.

Biological Activity Overview

Research indicates that 2-(Cyclopentylmethyl)pyrrolidine hydrochloride exhibits several notable biological activities:

- Neurotransmitter Modulation : The compound has been investigated for its effects on neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

- Pharmacological Potential : Studies suggest that it may have applications in treating disorders related to mood regulation, anxiety, and possibly obesity management due to its receptor interactions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-(Cyclopentylmethyl)pyrrolidine hydrochloride, comparisons with structurally similar compounds are essential:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-(Cyclohexylmethyl)pyrrolidine hydrochloride | 1803597-12-7 | Similar structure but different substituent position |

| N-Methylpyrrolidine | 123-75-1 | Exhibits different biological activity due to methyl substitution |

| 2-Pyrrolidinone | 616-45-5 | A lactam derivative showing distinct reactivity |

Case Studies and Research Findings

- Receptor Interaction Studies : Research has demonstrated that 2-(Cyclopentylmethyl)pyrrolidine hydrochloride interacts with various receptor sites, showcasing binding affinities that suggest potential therapeutic applications. These studies are critical for understanding its pharmacodynamics and pharmacokinetics.

- Animal Model Studies : Animal studies have indicated that the compound may influence weight management and metabolic processes, aligning with findings related to serotonin receptor modulation. For instance, compounds with similar mechanisms have shown effectiveness in reducing food intake and promoting satiety.

- Synthetic Applications : The compound serves as a building block in the synthesis of more complex organic molecules, which can lead to the development of new therapeutic agents. Its role in medicinal chemistry is underscored by its ability to undergo nucleophilic substitution reactions, enhancing its utility in drug development.

Q & A

Q. What are the optimal synthetic routes for 2-(Cyclopentylmethyl)pyrrolidine hydrochloride?

A common approach involves cyclization of a precursor amine with a cyclopentylmethyl group, followed by hydrochloric acid treatment to form the hydrochloride salt. For example:

- Cyclization : React a linear amine precursor (e.g., cyclopentylmethylamine) with a carbonyl compound under acidic conditions to form the pyrrolidine ring .

- Salt Formation : Treat the free base with concentrated HCl in ethanol or water, followed by recrystallization for purity .

- Key Conditions : Reflux in ethanol or THF (60–80°C, 12–24 hours) ensures complete conversion .

Q. What characterization techniques are critical for confirming the structure of 2-(Cyclopentylmethyl)pyrrolidine hydrochloride?

Q. How should 2-(Cyclopentylmethyl)pyrrolidine hydrochloride be stored to ensure stability?

- Storage : Keep in airtight containers under inert gas (N or Ar) at –20°C to prevent hygroscopic degradation .

- Stability Tests : Monitor via HPLC every 6 months; degradation products (e.g., free base) appear as secondary peaks .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral analogs of 2-(Cyclopentylmethyl)pyrrolidine hydrochloride?

Q. What reaction mechanisms explain the nucleophilic substitution at the cyclopentylmethyl group?

- S2 Pathway : Steric hindrance from the cyclopentyl group favors backside attack in less bulky derivatives (e.g., chloro analogs) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate substitution by stabilizing transition states .

Q. How can reaction yields be optimized for large-scale synthesis?

Q. What computational methods predict the biological activity of 2-(Cyclopentylmethyl)pyrrolidine derivatives?

Q. How does stereochemistry influence the compound’s pharmacological profile?

Q. What analytical methods ensure ≥99% purity for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.